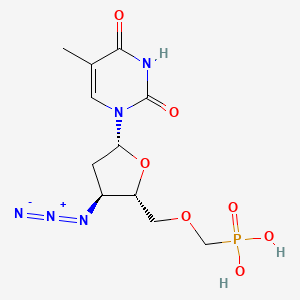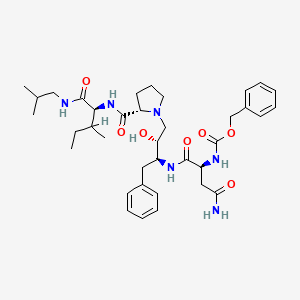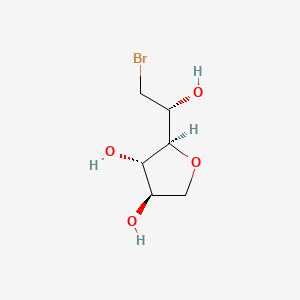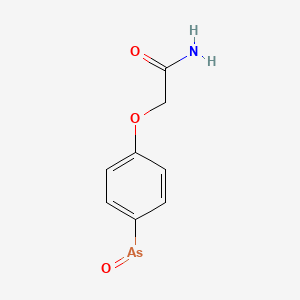![molecular formula C9H10F4Se B12799450 4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro- CAS No. 102489-70-3](/img/structure/B12799450.png)
4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- is a unique organoselenium compound characterized by its complex structure and the presence of fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- typically involves the use of selenium-containing precursors and fluorinating agents. One common method includes the reaction of selenophene derivatives with tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced forms with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organoselenium compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials with high thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 4,7-Methanoselenophene, octahydro-2,2,3,3-tetrafluoro- involves its interaction with molecular targets through its selenium and fluorine atoms. The compound can form strong bonds with various biomolecules, influencing their structure and function. The pathways involved include oxidative stress modulation and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated compound with similar fluorine content but different structural features.
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide: Another fluorinated compound with distinct chemical properties.
Propiedades
Número CAS |
102489-70-3 |
|---|---|
Fórmula molecular |
C9H10F4Se |
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
4,4,5,5-tetrafluoro-3-selenatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C9H10F4Se/c10-8(11)6-4-1-2-5(3-4)7(6)14-9(8,12)13/h4-7H,1-3H2 |
Clave InChI |
PHSQTDFFDQCHTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2[Se]C(C3(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)











